t-Butylzinc bromide t-Butylzinc bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13944081
InChI: InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C4H9BrZn
Molecular Weight: 202.4 g/mol

t-Butylzinc bromide

CAS No.:

Cat. No.: VC13944081

Molecular Formula: C4H9BrZn

Molecular Weight: 202.4 g/mol

* For research use only. Not for human or veterinary use.

t-Butylzinc bromide -

Specification

Molecular Formula C4H9BrZn
Molecular Weight 202.4 g/mol
IUPAC Name zinc;2-methylpropane;bromide
Standard InChI InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1
Standard InChI Key HGPHQCSSTFBAML-UHFFFAOYSA-M
Canonical SMILES C[C-](C)C.[Zn+2].[Br-]

Introduction

Chemical Identity and Synthesis

t-Butylzinc bromide is synthesized via direct insertion of zinc dust into the C–Br bond of tert-butyl bromide (2-bromo-2-methylpropane) in solvents such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . The reaction is facilitated by stoichiometric lithium chloride (LiCl), which enhances the efficiency of subsequent coupling reactions .

Key Synthesis Parameters

ParameterValue/DetailSource
SolventTHF or 2-MeTHF
Temperature80°C
Reaction Time16 hours
CatalystLiCl (stoichiometric amount)
Yield (organozinc species)Near-quantitative (>90%)

Physicochemical Properties

t-Butylzinc bromide is a colorless to pale yellow liquid, highly reactive, and sensitive to air and moisture. Below are its critical properties:

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₄H₉BrZn
Molecular Weight202.4 g/mol
Density0.966 g/mL (25°C)
Boiling PointNot reported (volatile in THF)
Flash Point1°F (−17°C)
Storage Temperature2–8°C (under inert gas)
Water ReactivityViolent reaction (flame risk)

Reactivity and Applications

t-Butylzinc bromide serves as a reagent in cross-coupling reactions, particularly for introducing tert-butyl groups. Its reactivity is influenced by solvent choice and halide type (Br vs. I).

Cross-Coupling Reactions

In palladium-catalyzed α-arylation, t-Butylzinc bromide reacts with aryl halides to form carbon-carbon bonds. For example:

  • tert-Butyl acetate + phenyl bromideα-arylated ester (quantitative yield under Pd catalysis) .

  • Limitations: Lower reactivity compared to tert-butylzinc iodide in multicomponent Mannich reactions (16% vs. 99% yield for iodide) .

Solvent and Halide Effects

FactorImpact on ReactivitySource
Solvent (THF vs. CH₃CN)THF facilitates metalation; CH₃CN fails
Halide (Br vs. I)Iodide > Bromide (e.g., 99% vs. 16% yield in Mannich reactions)
Primary vs. Secondary ReagentsPrimary bromides > Secondary bromides (opposite of iodides)
HazardDescriptionSource
FlammabilityHighly flammable liquid and vapor
Water ReactivityReleases flammable gases (H₂)
CorrosivityCauses severe skin/eye burns
ToxicityHarmful if swallowed; suspected carcinogen
Storage2–8°C, inert atmosphere (Ar/N₂)
IdentifierValueSource
CAS7565-59-5
EINECSNot listed
HS Code29319090
SupplierRieke Metals, Vulcanchem, Chemdad
Typical Concentration0.5 M in THF

Case Studies and Research Insights

Multicomponent Mannich Reactions

  • THF + LiCl: Primary bromides react better than secondary ones.

  • tert-Butylzinc bromide: Low yield (16%) in Mannich reactions due to steric hindrance .

Functional Group Tolerance

Functionalized organozinc bromides (e.g., cyano, ester groups) can be synthesized but show limited reactivity in cross-couplings .

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